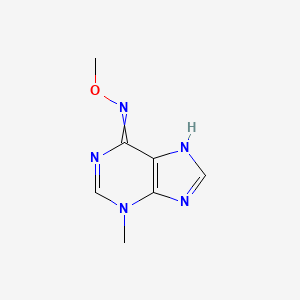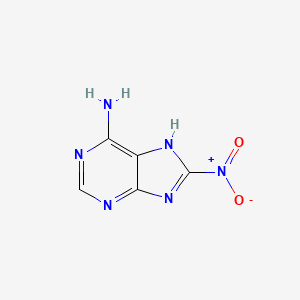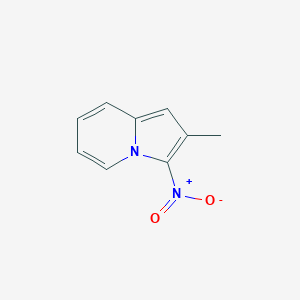![molecular formula C10H9N3 B11913131 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B11913131.png)
2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile is a heterocyclic organic compound that features an imidazo[1,2-a]pyridine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The imidazo[1,2-a]pyridine scaffold is known for its broad spectrum of biological activities, making it a valuable structure in drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile typically involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization and nitrile formation. One common method includes the reaction of 2-aminopyridine with 3-pyridinecarboxaldehyde in the presence of a base, followed by treatment with acetonitrile under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon to yield reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Halogenation reactions using bromine or iodine can introduce halogen atoms into the imidazo[1,2-a]pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine or iodine in chloroform.
Major Products:
Oxidation: Oxo derivatives of imidazo[1,2-a]pyridine.
Reduction: Reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Halogenated imidazo[1,2-a]pyridine compounds.
Wissenschaftliche Forschungsanwendungen
2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of cancer and neurological disorders.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Methylimidazo[1,2-a]pyridine
- 2-Hydroxy-2-(pyridin-3-yl)acetonitrile
- N-[4-(2-Methylimidazo[1,2-a]pyridin-3-yl)-2-pyrimidinyl]acetamide
Uniqueness: 2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity profiles, making it a valuable compound for further research and development .
Eigenschaften
Molekularformel |
C10H9N3 |
|---|---|
Molekulargewicht |
171.20 g/mol |
IUPAC-Name |
2-(7-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C10H9N3/c1-8-3-5-13-9(2-4-11)7-12-10(13)6-8/h3,5-7H,2H2,1H3 |
InChI-Schlüssel |
MNVTUMBPMWETQW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NC=C(N2C=C1)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(1H-Imidazo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B11913065.png)
![2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde](/img/structure/B11913069.png)










